molecular formula C22H23NO2 B11570235 cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No.: B11570235
M. Wt: 333.4 g/mol
InChI Key: KPSLPBKWJBBHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features an indole core, a cyclopropanecarbonyl group, and a 4-methylphenoxypropyl substituent. Indole derivatives are significant in various fields due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE, often involves multi-step organic reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives typically employs large-scale organic synthesis techniques, optimizing reaction conditions for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often used to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The cyclopropanecarbonyl and 4-methylphenoxypropyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopropanecarbonyl group adds rigidity, while the 4-methylphenoxypropyl group enhances lipophilicity and potential biological activity .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

cyclopropyl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C22H23NO2/c1-16-7-11-18(12-8-16)25-14-4-13-23-15-20(22(24)17-9-10-17)19-5-2-3-6-21(19)23/h2-3,5-8,11-12,15,17H,4,9-10,13-14H2,1H3

InChI Key

KPSLPBKWJBBHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.